ICI 211965
Overview
Description
. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The compound has been primarily developed for its potential therapeutic applications in treating inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI-211965 involves the preparation of racemic (methoxyalkyl)thiazoles. The thiazole moiety can be replaced by an ester or an ether to yield other active derivatives . The cyclization of these ethers results in a highly potent, but achiral series of methoxytetrahydropyrans . The synthetic route typically involves systematic conformational searching, molecular mechanics, and semiempirical methods to achieve the desired configuration .
Industrial Production Methods
Industrial production methods for ICI-211965 are not extensively documented in the available literature. the synthesis likely involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ICI-211965 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving ICI-211965 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, ethers, and methoxytetrahydropyrans .
Scientific Research Applications
ICI-211965 has a wide range of scientific research applications, including:
Mechanism of Action
ICI-211965 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase (5-LOX) . This inhibition prevents the biosynthesis of leukotrienes, which are inflammatory mediators involved in various inflammatory responses . The compound’s molecular targets include the active site of the 5-LOX enzyme, and its pathways involve the reduction of leukotriene production .
Comparison with Similar Compounds
ICI-211965 is unique in its selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include other 5-LOX inhibitors such as:
Zileuton: Another 5-LOX inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor that targets 5-lipoxygenase-activating protein (FLAP).
ICI-211965 stands out due to its specific structural features and high potency in inhibiting 5-lipoxygenase .
Properties
IUPAC Name |
2-[1-methoxy-1-[3-(naphthalen-2-ylmethoxy)phenyl]propyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2S/c1-3-24(26-2,23-25-13-14-28-23)21-9-6-10-22(16-21)27-17-18-11-12-19-7-4-5-8-20(19)15-18/h4-16H,3,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDHZXSQUWVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)(C4=NC=CS4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926402 | |
Record name | 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129424-08-4 | |
Record name | 2-[1-Methoxy-1-[3-(2-naphthalenylmethoxy)phenyl]propyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129424-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICI 211965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129424084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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